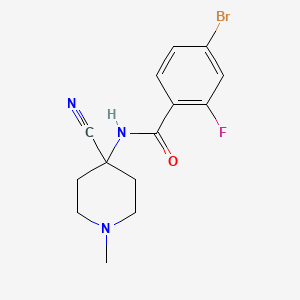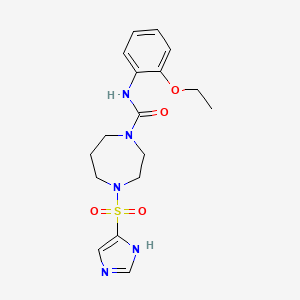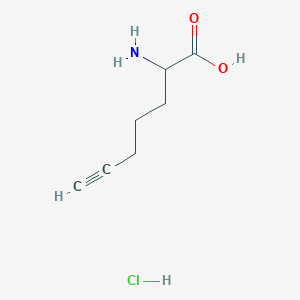
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is an organic compound characterized by a pyridinone core substituted with dimethyl groups at positions 4 and 6, and a phenylsulfonyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative.
Methylation: The dimethyl groups are introduced via methylation reactions, which can be carried out using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted pyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-dimethyl-3-(4’-methoxyphenyl)pyridinone
- 4,6-dimethyl-3-(4’-hydroxyphenyl)pyridinone
Comparison
- Structural Differences : The presence of different substituents on the phenyl ring (e.g., methoxy or hydroxy groups) can significantly alter the compound’s chemical properties and reactivity.
- Unique Properties : 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is unique due to the presence of the phenylsulfonyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-9-8-10(2)14-13(15)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEXOJPJKDYPDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)

![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)


![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)
![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)
![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)
![3,4,5-triethoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2361487.png)
![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![tert-butyl 4-[(N,2,2-trimethylpropanamido)methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)
![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
